N-cyclooctylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclooctylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(12-10-14-8-9-15-12)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXMPNTIYFYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated flow chemistry techniques to ensure consistent production. These methods allow for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound amine derivatives .
Scientific Research Applications
N-cyclooctylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of pyrazine derivatives with biological targets, aiding in the design of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-cyclooctylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in pathogens. This inhibition occurs through the binding of the compound to key enzymes or receptors, disrupting normal cellular processes and leading to cell death .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Pyrazine-2-carboxamide derivatives vary primarily in their N-substituents, which significantly affect their physicochemical and spectroscopic properties. Key comparisons include:
Table 1: $^{13}\text{C}$-NMR Data of Selected Pyrazine-2-Carboxamides
Key Observations :
- The carbonyl (C=O) resonance shifts downfield in N-octyl (162.9 ppm) compared to N-cycloheptyl (161.6 ppm), suggesting increased electron-withdrawing effects from linear alkyl chains versus cyclic substituents .
- Aromatic carbons (ArC) remain consistent (~144 ppm) across cyclic and linear alkyl derivatives, indicating minimal electronic perturbation on the pyrazine ring .
Key Observations :
- Bulky substituents (e.g., cycloalkyl groups) may reduce yields due to steric hindrance during amide bond formation .
Table 3: Antimycobacterial Activity (MIC Values)
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| N-Benzyl-5-chloropyrazine-2-carboxamide | 2.5–25 | |
| N-Cyclohexylpyrazine-2-carboxamide | 12.5 | |
| N-Cyclooctylpyrazine-2-carboxamide* | *Data not available | — |
Key Observations :
- N-Benzyl derivatives exhibit superior activity (MIC = 2.5 µg/mL) compared to cycloalkyl analogs, likely due to enhanced lipophilicity and membrane penetration .
- The cyclooctyl derivative’s activity remains uncharacterized in the provided evidence, but structural analogs suggest moderate efficacy .
Physicochemical Properties
Cycloalkyl substituents influence solubility and crystallinity:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclooctylpyrazine-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with cyclooctylamine. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDC/HOBt or CDI to form an active ester intermediate.
- Amide bond formation : React the activated intermediate with cyclooctylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours .
- Optimization : Vary solvent polarity (DMF, THF, or DCM), stoichiometry (1:1.2 molar ratio of acid to amine), and temperature to maximize yield (>75%) and purity (>95%). Monitor reactions via TLC or HPLC .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : Analyze - and -NMR to verify cyclooctyl group integration (e.g., 16 protons for cyclooctyl) and pyrazine ring signals (two doublets at δ 8.5–9.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 262.3 for CHNO) and fragmentation patterns .
- Purity assessment : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (70:30) to achieve resolution >2.0 .
Q. What preliminary biological screening approaches are recommended for assessing the pharmacological potential of this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, PKA) or proteases using fluorescence-based assays (IC determination).
- Antimicrobial activity : Screen against Mycobacterium tuberculosis (MIC values) and Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DOE) methodologies to optimize the synthesis of this compound?
- DOE framework :
- Variables : Solvent (DMF vs. THF), temperature (0°C vs. 25°C), and reaction time (12 vs. 24 hours).
- Response surface modeling : Use a central composite design to identify interactions between variables. For example, higher yields (>80%) may correlate with DMF at 25°C for 18 hours .
- Validation : Confirm optimized conditions in triplicate and compare purity via HPLC .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental binding data for this compound?
- Case study : If molecular docking predicts strong binding to EGFR (ΔG = -9.5 kcal/mol) but experimental IC is >100 µM:
- Re-evaluate force fields : Test AMBER vs. CHARMM parameters for ligand flexibility.
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions with the cyclooctyl group .
- Experimental validation : Perform SPR or ITC to measure binding kinetics (k, k) and confirm stoichiometry .
Q. How should structure-activity relationship (SAR) studies be designed to investigate modifications to the cyclooctyl group in this compound?
- SAR framework :
- Analog synthesis : Replace cyclooctyl with cyclohexyl, adamantyl, or linear alkyl chains (C6–C10).
- Biological testing : Compare MIC values against M. tuberculosis and cytotoxicity in HEK-293 cells.
- Key findings : Cyclooctyl may enhance membrane permeability (logP >3.5) vs. smaller rings (logP ~2.8) .
- Data table :
| Analog | MIC (M. tb, µM) | logP | Cytotoxicity (IC, µM) |
|---|---|---|---|
| N-Cyclooctyl | 4.6 | 3.7 | >100 |
| N-Cyclohexyl | 12.3 | 2.9 | 85.4 |
| N-Decanyl | 8.2 | 4.1 | 62.7 |
Q. What considerations are critical when developing in vivo models to evaluate the therapeutic potential of this compound?
- Pharmacokinetics :
- Bioavailability : Formulate as a nanoemulsion (particle size <200 nm) to enhance solubility (aqueous solubility <10 µg/mL).
- Metabolic stability : Assess liver microsome stability (e.g., t >60 minutes in human hepatocytes) .
- Disease models :
- Antitubercular efficacy : Use a murine TB model (e.g., C57BL/6 mice infected with M. tuberculosis H37Rv). Dose at 50 mg/kg/day orally for 4 weeks; measure CFU reduction in lungs .
- Safety : Monitor liver enzymes (ALT/AST) and renal function (creatinine) during 28-day toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
